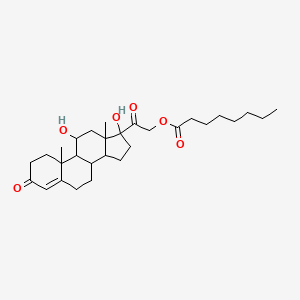![molecular formula C23H22N2O6S B12293917 3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the carboxypenicillin subgroup of penicillins and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is a prodrug of carbenicillin, designed to improve oral bioavailability by converting to the active form, carbenicillin, in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbenicillin phenyl sodium is synthesized through the esterification of carbenicillin with phenyl sodium. The reaction typically involves the use of carbenicillin disodium and phenyl sodium in an aqueous solution. The esterification process is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of carbenicillin phenyl sodium involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-pressure liquid chromatography for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Carbenicillin phenyl sodium undergoes several types of chemical reactions, including:
β-lactam Ring Cleavage: The β-lactam ring can be cleaved under acidic conditions, leading to the degradation of the compound.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
β-lactam Ring Cleavage: Acidic conditions.
Major Products Formed
Hydrolysis: Carbenicillin.
β-lactam Ring Cleavage: Degradation products of the β-lactam ring.
Applications De Recherche Scientifique
Carbenicillin phenyl sodium has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of carbenicillin.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth.
Industry: Applied in the pharmaceutical industry for the development of antibiotic formulations.
Mécanisme D'action
Carbenicillin phenyl sodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria. It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the β-lactam ring, which inhibits the cross-linking of peptidoglycan chains, leading to bacterial cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbenicillin: The active form of carbenicillin phenyl sodium, used parenterally.
Ampicillin: Another penicillin derivative with a broader spectrum of activity but less stability in acidic conditions.
Uniqueness
Carbenicillin phenyl sodium is unique due to its improved oral bioavailability compared to carbenicillin. The phenyl ester modification allows it to be absorbed in the gastrointestinal tract and converted to the active form in the body, making it more effective for oral administration .
Propriétés
Formule moléculaire |
C23H22N2O6S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29) |
Clé InChI |
NZDASSHFKWDBBU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
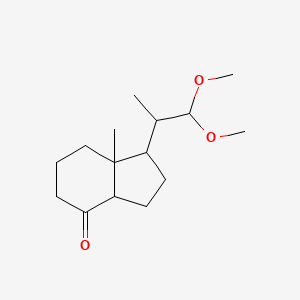
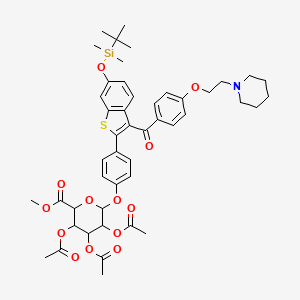
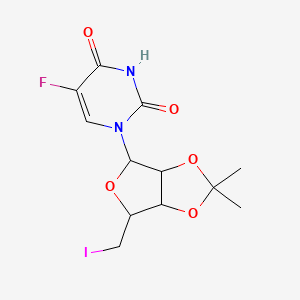
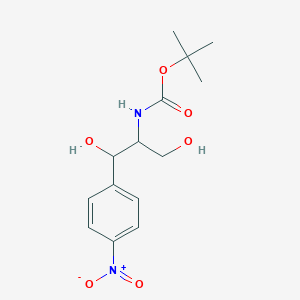
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
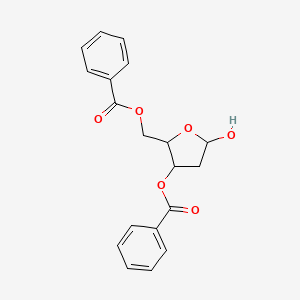
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)
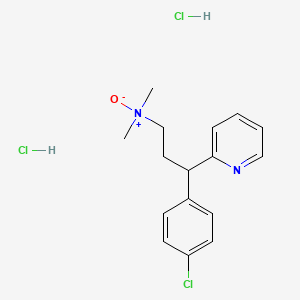
![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
